(R)-3-Aminohex-5-enoic acid (R)-3-Aminohex-5-enoic acid
Brand Name: Vulcanchem
CAS No.: 82448-92-8
VCID: VC0113056
InChI: InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
SMILES: C=CCC(CC(=O)O)N
Molecular Formula: C₆H₁₂ClNO₂
Molecular Weight: 165.62

(R)-3-Aminohex-5-enoic acid

CAS No.: 82448-92-8

Cat. No.: VC0113056

Molecular Formula: C₆H₁₂ClNO₂

Molecular Weight: 165.62

* For research use only. Not for human or veterinary use.

(R)-3-Aminohex-5-enoic acid - 82448-92-8

Specification

CAS No. 82448-92-8
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62
IUPAC Name (3R)-3-aminohex-5-enoic acid
Standard InChI InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
SMILES C=CCC(CC(=O)O)N

Introduction

Chemical Structure and Identification

(R)-3-Aminohex-5-enoic acid is an amino acid derivative featuring a chiral center at the C-3 position with an R configuration. The compound contains both an amino group and a carboxylic acid functional group, along with an unsaturated carbon chain terminating in an alkene.

Identification Data

ParameterValue
CAS Number82448-92-8
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
IUPAC Name(3R)-3-aminohex-5-enoic acid
SMILESC=CCC@HN
InChIInChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
InChIKeyUEMNCMYSSFWTCS-RXMQYKEDSA-N

The compound is also known by several synonyms, including (R)-3-Amino-5-hexenoic acid, d-beta-homoallylglycine hydrochloride, and (3R)-3-aminohex-5-enoic Acid .

Structural Features

The structural characteristics of (R)-3-Aminohex-5-enoic acid include:

  • A primary amino group at the C-3 position with R stereochemistry

  • A terminal alkene group (vinyl group) at C-5

  • A carboxylic acid function connected to the chiral center via a methylene group

  • One defined stereocenter at C-3

  • A total of 9 heavy atoms

This specific arrangement of functional groups contributes to the compound's reactivity and applications in chemical synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-3-Aminohex-5-enoic acid is essential for its proper handling, storage, and application in research and development.

Physical Properties

PropertyValue
AppearanceWhite powder
Molecular Weight129.16 g/mol
Exact Mass129.078978594 Da
Monoisotopic Mass129.078978594 Da
Topological Polar Surface Area63.3 Ų
Heavy Atom Count9
Rotatable Bond Count4

The compound typically exists as a white powder in its pure form . Due to its amino and carboxylic acid groups, it demonstrates amphiphilic behavior that affects its solubility characteristics.

Chemical Properties

PropertyValue
XLogP3-AA-2.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Defined Atom Stereocenter Count1
Complexity112

With an XLogP3-AA value of -2.3, the compound shows good water solubility, which is consistent with its polar functional groups . The presence of hydrogen bond donors and acceptors contributes to its ability to participate in various intermolecular interactions, which is significant for its biological activity and reactivity in chemical transformations.

Spectroscopic Properties

Spectroscopic data provides valuable information for compound identification and characterization. Predicted collision cross-section values for various adducts of (R)-3-Aminohex-5-enoic acid have been reported:

Adductm/zPredicted CCS (Ų)
[M+H]+130.08626128.0
[M+Na]+152.06820135.9
[M+NH4]+147.11280134.4
[M+K]+168.04214132.4
[M-H]-128.07170126.2
[M+Na-2H]-150.05365129.8
[M]+129.07843128.1
[M]-129.07953128.1

These predicted collision cross-section values are useful for mass spectrometry-based identification and analysis .

Related Compounds and Derivatives

Hydrochloride Salt

The hydrochloride salt of (R)-3-Aminohex-5-enoic acid is a commonly used derivative with the following properties:

ParameterValue
CAS Number332064-79-6
Molecular FormulaC₆H₁₂ClNO₂
Molecular Weight165.62 g/mol
IUPAC Name(3R)-3-aminohex-5-enoic acid hydrochloride
Storage Conditions2-8°C, under inert gas

The hydrochloride salt form offers improved stability and solubility characteristics compared to the free base, making it more suitable for certain applications .

Structural Analogs

Several structural analogs and related compounds exist, including:

  • Compounds with the same connectivity: 3 related structures

  • Compounds with the same parent: 8 related structures

  • The non-chiral form: 3-Aminohex-5-enoic acid (CAS: 87255-31-0)

These structural analogs may exhibit similar chemical behavior but potentially different biological activities due to stereochemical differences .

Synthesis and Production

The synthesis of (R)-3-Aminohex-5-enoic acid typically involves multiple steps to ensure stereospecificity and high purity.

Industrial Synthesis

Industrial-scale production of (R)-3-Aminohex-5-enoic acid and its hydrochloride salt generally employs:

  • Batch or continuous flow reactors to optimize reaction conditions

  • Careful control of stereochemistry to ensure the R configuration

  • Purification techniques including crystallization, distillation, and chromatography

  • Quality control measures to verify enantiomeric purity

Maintaining the stereochemical integrity of the chiral center is critical for applications where the specific enantiomer is required, such as in the synthesis of pharmaceutical ingredients.

Applications and Research Significance

(R)-3-Aminohex-5-enoic acid has diverse applications in chemical synthesis and pharmaceutical research.

Pharmaceutical Applications

This compound serves as a key intermediate in the development of various bioactive molecules, particularly those targeting:

  • Neurological disorders

  • Metabolic conditions

  • Receptor-targeting therapeutics

Its defined stereochemistry makes it valuable for synthesizing chiral drugs where enantiomeric purity is crucial for achieving desired pharmacological effects .

Chemical Research Applications

In the field of chemical research, (R)-3-Aminohex-5-enoic acid is utilized for:

  • Peptide modification studies to explore structure-activity relationships

  • Development of enzyme inhibitors and receptor modulators

  • Investigation of stereochemical effects on biological activity

  • Building blocks for more complex molecules with specific stereochemical requirements

The compound's terminal alkene group provides a reactive site for further chemical transformations, making it a versatile starting material in organic synthesis.

ParameterRecommendation
Temperature2-8°C (refrigerated)
AtmosphereStore under inert gas (nitrogen or argon)
ContainerTightly sealed to prevent moisture absorption
Light ExposureProtect from light

These storage conditions help prevent degradation, racemization, or unwanted chemical reactions that could compromise the compound's purity and stereochemical integrity .

Stability Considerations

As an amino acid with a reactive alkene group, (R)-3-Aminohex-5-enoic acid may be susceptible to:

  • Oxidation of the terminal alkene

  • Racemization of the chiral center under basic conditions

  • Potential peptide bond formation between molecules

  • Hydrolysis in strongly acidic or basic environments

The hydrochloride salt generally offers improved stability for long-term storage compared to the free base form .

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